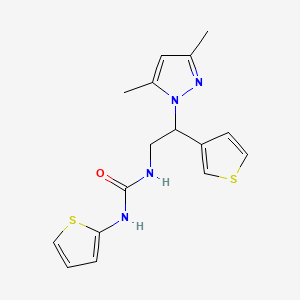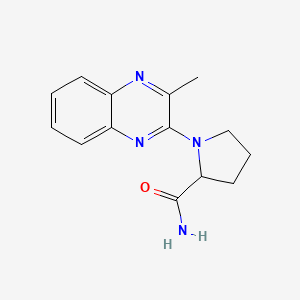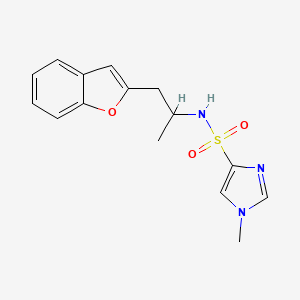
1-(1H-Pyrazol-4-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2241142-35-6 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone—LQFM182, was reported in a study . The 1-(phenyl)-1-H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide LQFM182 at a yield of 70% .Molecular Structure Analysis
The InChI Code for “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is 1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H . This indicates the presence of a pyrazole ring and a piperazine ring in the molecule.Physical And Chemical Properties Analysis
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 225.12 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Research
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” has been studied for its potential anti-inflammatory effects. In a study, it was used to investigate the therapeutic potential in treating inflammation-related conditions .
Cancer Research
This compound has shown promise in cancer research, particularly in the study of lung cancer cells. It has been used to analyze the effects on cell cycle progression and the inhibition of cell migration and invasion in A549 lung cancer cells .
Antifungal Activity
The compound has been evaluated for its antifungal properties. Researchers have synthesized derivatives of 1-(1H-Pyrazol-4-yl)piperazine and tested them against various fungal strains, assessing their ability to inhibit succinate dehydrogenase, a key enzyme in fungal metabolism .
Chemical Synthesis
In the field of chemical synthesis, 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride serves as a building block for creating a variety of complex molecules. Its reactivity and structural motif make it a valuable compound for constructing pharmacologically active molecules .
Pharmacological Studies
Due to its structural characteristics, this compound is of interest in pharmacological studies. It can be used to develop new drugs with potential therapeutic applications, leveraging its pyrazole and piperazine groups to interact with biological targets .
Material Science
In material science, the compound’s properties may be harnessed to create new materials with specific characteristics. Its molecular structure could contribute to the development of novel polymers or coatings with unique features .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” are not available, research into pyrazole derivatives is ongoing. For instance, compounds with pyrazole structures containing sulfonamide groups are being investigated for treating infections caused by certain Leishmania strains . This suggests that “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” and similar compounds may have potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the serotonergic system and the benzodiazepine site of the GABAA receptor . These targets play a crucial role in regulating mood and anxiety.
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its targets, leading to changes in the function of these systems .
Biochemical Pathways
Similar compounds have been found to influence the serotonergic system , which is involved in a variety of physiological processes, including mood regulation, anxiety, and sleep.
Result of Action
Similar compounds have demonstrated anxiolytic-like and antidepressant-like activities .
Propiedades
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYAAHDMXBFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241142-35-6 |
Source


|
| Record name | 1-(1H-pyrazol-4-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2964153.png)


![(E)-4-(Dimethylamino)-N-[2-[methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-enamide](/img/structure/B2964157.png)


![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964165.png)


![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea](/img/structure/B2964169.png)

![5-methyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964175.png)
![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)